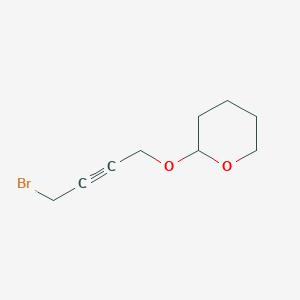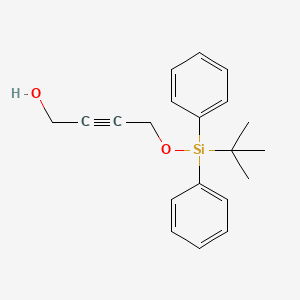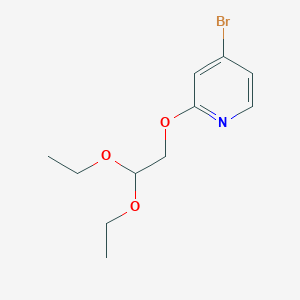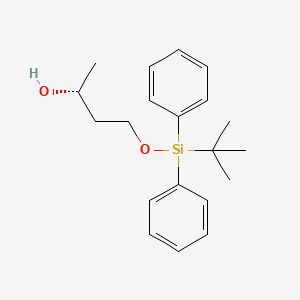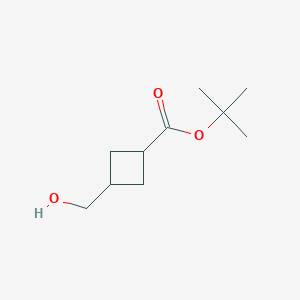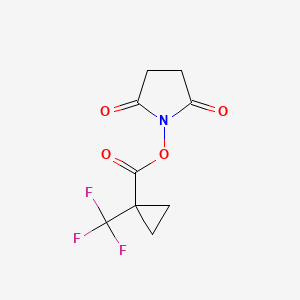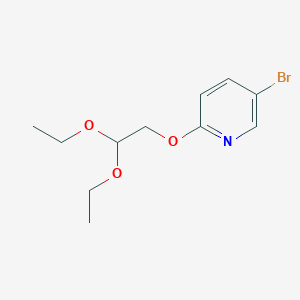
5-Bromo-2-(2,2-diethoxyethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2,2-diethoxyethoxy)pyridine: is an organic compound with the molecular formula C10H14BrNO3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a 2,2-diethoxyethoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-diethoxyethoxy)pyridine typically involves the bromination of 2-(2,2-diethoxyethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of 2-(2,2-diethoxyethoxy)pyridine derivatives with different substituents at the 5-position.
Oxidation: Introduction of hydroxyl or carbonyl groups at the 5-position.
Reduction: Formation of 5-hydroxy-2-(2,2-diethoxyethoxy)pyridine.
科学的研究の応用
Chemistry: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may be used in the development of new drugs or as a probe to investigate biochemical pathways.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-(2,2-diethoxyethoxy)pyridine depends on its specific application. In chemical reactions, the bromine atom at the 5-position is a key reactive site that can participate in various substitution and coupling reactions. The 2,2-diethoxyethoxy group at the 2-position can influence the compound’s reactivity and solubility.
In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative and its intended use in research or therapy.
類似化合物との比較
5-Bromo-2-ethoxypyridine: This compound has a similar structure but with an ethoxy group instead of the 2,2-diethoxyethoxy group.
5-Bromo-2-(dimethoxymethyl)pyridine: This compound has a dimethoxymethyl group at the 2-position instead of the 2,2-diethoxyethoxy group.
2-Bromo-5-(difluoromethyl)pyridine: This compound has a difluoromethyl group at the 5-position instead of the 2,2-diethoxyethoxy group.
Uniqueness: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine is unique due to the presence of the 2,2-diethoxyethoxy group, which can impart different chemical and physical properties compared to other brominated pyridine derivatives
特性
IUPAC Name |
5-bromo-2-(2,2-diethoxyethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-6-5-9(12)7-13-10/h5-7,11H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZSPDPTZXIGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=NC=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
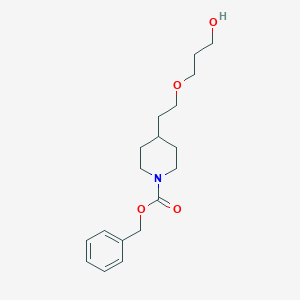

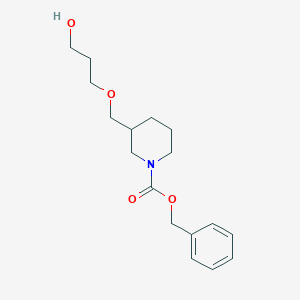
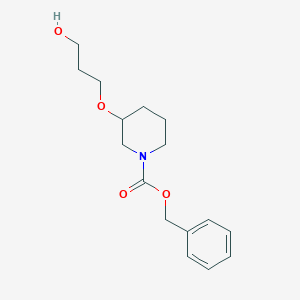
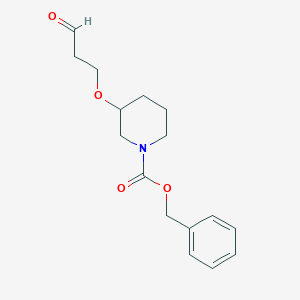
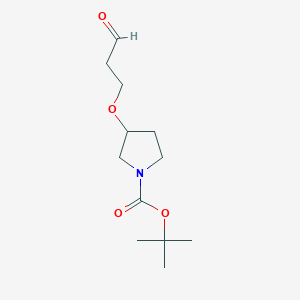
![2-Fluoro-5-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol- -1-yl]ethyl]pyridine](/img/structure/B8151112.png)
